molecular formula C14H20N2O4 B13968680 2-Benzyl 1-tert-butyl 1-methylhydrazine-1,2-dicarboxylate CAS No. 57699-92-0

2-Benzyl 1-tert-butyl 1-methylhydrazine-1,2-dicarboxylate

Cat. No.: B13968680
CAS No.: 57699-92-0
M. Wt: 280.32 g/mol
InChI Key: VAMMMDCHQXKFMU-UHFFFAOYSA-N
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Description

1-Methyl-1,2-hydrazinedicarboxylic acid 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a hydrazine moiety and ester functional groups, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2-hydrazinedicarboxylic acid 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester typically involves the reaction of hydrazine derivatives with carboxylic acid esters. One common method includes the esterification of 1-Methyl-1,2-hydrazinedicarboxylic acid with tert-butyl alcohol and benzyl alcohol under acidic conditions . The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bonds.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2-hydrazinedicarboxylic acid 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydrazones, alcohols, amines, and substituted esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Methyl-1,2-hydrazinedicarboxylic acid 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The ester groups may also undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Properties

CAS No.

57699-92-0

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-methyl-N-(phenylmethoxycarbonylamino)carbamate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16(4)15-12(17)19-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,15,17)

InChI Key

VAMMMDCHQXKFMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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